molecular formula C18H19BrN2O3 B2555354 (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428352-75-3

(2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2555354
CAS No.: 1428352-75-3
M. Wt: 391.265
InChI Key: IZWMJJBROCJKQK-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a brominated phenyl ring, a methoxy group, a pyridinyl ether, and a piperidinyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Methoxy radicals and corresponding oxidized products.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and methoxy group can participate in various binding interactions, while the pyridinyl ether and piperidinyl ketone moieties can modulate the compound’s overall activity. These interactions can affect cellular processes such as signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4-methoxyphenyl)(piperidin-1-yl)methanone: Similar structure but lacks the pyridinyl ether group.

    2-Bromo-5-(N-methylpyrazol-4-yl)pyridine: Contains a brominated phenyl ring and a pyridine moiety but differs in the substituents.

Uniqueness

(2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone , with the CAS number 2034325-07-8 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19BrN2O3C_{18}H_{19}BrN_2O_3 with a molecular weight of 391.3 g/mol . The structural components include a bromo-substituted methoxyphenyl group and a pyridin-2-yloxy piperidine moiety, which are significant for its biological interactions.

Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit Na+/K(+)-ATPase activity, which is critical in cancer cell proliferation and survival .
  • Modulation of Receptor Activity : The compound may interact with various G protein-coupled receptors (GPCRs), potentially influencing signaling pathways associated with neuropsychiatric disorders .

Anticancer Activity

Research indicates that related compounds with similar structures exhibit significant anticancer properties. For instance, compounds that inhibit Na+/K(+)-ATPase have demonstrated enhanced cytotoxic effects against glioma cells . The inhibition of Ras oncogene activity is another pathway through which these compounds may exert anticancer effects.

Neuroprotective Effects

Compounds structurally related to this compound have been investigated for their neuroprotective properties. For example, selective D3 dopamine receptor agonists have shown potential in protecting dopaminergic neurons from degeneration, suggesting that this compound could have similar neuroprotective applications .

Research Findings

A summary of relevant studies is presented in the following table:

Study ReferenceFindingsBiological Activity
Inhibition of Na+/K(+)-ATPase and Ras oncogene activity in cancer cellsAnticancer
Selective D3 receptor agonist activity leading to neuroprotectionNeuroprotective
Structure-activity relationship studies indicating potential for diverse biological activitiesVarious

Case Studies

  • Anticancer Efficacy : A study highlighted the growth inhibitory effects of thiazole derivatives on glioma cell lines, demonstrating that structural analogs can significantly impact cancer cell viability through similar mechanisms as hypothesized for this compound .
  • Neuroprotection : Another investigation into D3 receptor agonists revealed their ability to prevent neurodegeneration in induced pluripotent stem cell-derived dopaminergic neurons, suggesting that compounds like this compound may offer similar protective benefits .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-23-14-5-6-16(19)15(12-14)18(22)21-10-7-13(8-11-21)24-17-4-2-3-9-20-17/h2-6,9,12-13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWMJJBROCJKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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